1-(3,4-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core, substituted with various functional groups including a dimethylphenyl group, a methoxyphenoxyethyl group, and a benzodiazolyl group. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the benzodiazolyl group through a nucleophilic substitution reaction. The methoxyphenoxyethyl group can be introduced via an etherification reaction, and the dimethylphenyl group can be added through a Friedel-Crafts alkylation reaction. The reaction conditions often involve the use of catalysts such as Lewis acids, and solvents like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process. Key considerations include the control of reaction temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazolyl group can be reduced to form a dihydrobenzodiazolyl derivative.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and the presence of a catalyst for substitution reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dihydrobenzodiazolyl derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has potential bioactive properties that make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The benzodiazolyl group is known to interact with GABA receptors, potentially modulating neurotransmitter activity. The methoxyphenoxyethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The overall effect of the compound is determined by the combined action of these functional groups on their respective targets .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE: This compound has similar structural features but differs in the presence of a triazole ring instead of a benzodiazolyl group.
2-(3,4-DIMETHOXYPHENYL)ETHANOL: This compound shares the dimethoxyphenyl group but lacks the pyrrolidinone and benzodiazolyl groups.
Uniqueness
1-(3,4-DIMETHYLPHENYL)-4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodiazolyl group, in particular, distinguishes it from other similar compounds and contributes to its potential bioactivity .
Properties
Molecular Formula |
C28H29N3O3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O3/c1-19-8-9-22(16-20(19)2)31-18-21(17-27(31)32)28-29-25-6-4-5-7-26(25)30(28)14-15-34-24-12-10-23(33-3)11-13-24/h4-13,16,21H,14-15,17-18H2,1-3H3 |
InChI Key |
FTJGYKHLEKCMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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